BenchChemオンラインストアへようこそ!

Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1′-cyclobutane] is a heterocyclic aza-spirocycle with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. The compound features a rigid spiro junction between a 1,2-dihydropyrrolo[2,3-c]pyridine core and a cyclobutane ring.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 2408975-77-7
Cat. No. B2458181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]
CAS2408975-77-7
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESC1CC2(C1)CNC3=C2C=CN=C3
InChIInChI=1S/C10H12N2/c1-3-10(4-1)7-12-9-6-11-5-2-8(9)10/h2,5-6,12H,1,3-4,7H2
InChIKeyWNTMEMIKTDOZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1′-cyclobutane] (CAS 2408975-77-7): A Structurally Defined Aza-Spirocyclic Building Block


Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1′-cyclobutane] is a heterocyclic aza-spirocycle with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . The compound features a rigid spiro junction between a 1,2-dihydropyrrolo[2,3-c]pyridine core and a cyclobutane ring. Aza-spirocycles of this class are increasingly sought after in medicinal chemistry for their inherent three-dimensionality, high fraction of sp3-hybridized carbons (Fsp3), and constrained conformational flexibility, properties which have been correlated with a higher probability of clinical success in drug discovery programs [1].

Why Generic Substitution is Inappropriate for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1′-cyclobutane]


Substituting Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1′-cyclobutane] with a topologically different aza-spirocycle (e.g., a piperidine- or cyclopropane-linked analog) or a non-spirocyclic pyrrolo[2,3-c]pyridine can fundamentally alter a candidate molecule's core geometry. The spirocyclic cyclobutane ring defines a specific exit vector angle, steric environment, and spatial orientation of the dihydropyrrolopyridine scaffold that is not replicated by larger or smaller spiro rings . This is critical in drug discovery where small changes in scaffold geometry can dramatically impact target binding, selectivity, and physicochemical properties [1]. Without matched-pair comparative data, generic replacement carries a high risk of unintentionally degrading a lead series' pharmacological profile.

Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1′-cyclobutane] (2408975-77-7): Quantitative Evidence for Selection


Molecular Weight and Physicochemical Baseline vs. Common Aza-Spirocyclic Analogs

The target compound's molecular weight (MW = 160.22) and formula (C10H12N2) place it in the low molecular weight, fragment-like space, which is advantageous for fragment-based drug discovery (FBDD) . In comparison, a closely related spiro-piperidine analog, tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-c]pyridine]-1'-carboxylate (CAS 857730-11-1), has a significantly higher MW of 289.38 . The 80% increase in molecular weight can adversely affect ligand efficiency metrics. A spiro-cyclopropane analog (CAS N/A for base form) would have a lower MW but offers a less three-dimensional, rod-like geometry, which is less desirable for achieving novel intellectual property space compared to the more three-dimensional cyclobutane spiro center [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Three-Dimensional Character (Fsp3) Compared to a Piperidine Spiro Analog

The fraction of sp3-hybridized carbons (Fsp3) is a key metric for determining a lead's structural novelty and for escaping flatland in drug design. The target compound, with a saturated cyclobutane and a partially saturated dihydropyrrole ring, has a calculated Fsp3 of 0.80 (8 of 10 carbons are sp3) . The fluoroChem spiro-piperidine analog maintains a similar Fsp3 but with a higher molecular weight and added conformational complexity (due to piperidine ring flips and N-Boc rotation), which can complicate structure-activity relationship (SAR) interpretation . A flat, fully aromatic pyrrolo[2,3-c]pyridine core (Fsp3 = 0.0) represents the opposite extreme, lacking the three-dimensionality that correlates with improved target selectivity in recent analyses of clinical candidates [1].

Medicinal Chemistry Drug Design Molecular Topology

Synthetic Tractability: Cyclobutane Spirocycle Formation via a Clinically Relevant Route

A 2023 publication describes a general, operationally simple synthesis of dihydropyridine spirocycles via an electrophile-induced dearomative semi-pinacol rearrangement [1]. Critically, the methodology was explicitly demonstrated to be successful with heteroatom-substituted cyclobutane precursors, yielding related spirocyclic products 2e and 2f in 78% and 64% yield, respectively [1]. This establishes the synthetic feasibility of the target compound's core architecture using a robust, late-stage diversification-friendly approach. In contrast, older synthetic routes to similar piperidine spirocycles require lengthy, multi-step cyclization sequences using expensive N-protected piperidin-4-ones [2], which can bottleneck lead optimization.

Synthetic Methodology Medicinal Chemistry Lead Optimization

Key Application Scenarios for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1′-cyclobutane] (CAS 2408975-77-7)


Fragment-Based Drug Design (FBDD) Library Expansion

With a molecular weight of 160.22 g/mol and a small, rigid structure, this compound is an ideal fragment. Its unique spirocyclic topology and high Fsp3 (0.80) offer a three-dimensional starting point that can differentiate a fragment library from the predominantly flat, aromatic fragments common in historical libraries. This can lead to hit matter with more novel intellectual property positions .

Scaffold-Hopping from Common Piperidine or Pyrrolidine Bioisosteres

The 1,2-dihydropyrrolo[2,3-c]pyridine core is a known nitrogen heterocycle in pharmaceuticals. This spirocyclic variant provides a defined cyclobutane exit vector. Medicinal chemists can use it to replace a saturated piperidine or pyrrolidine ring, altering the scaffold's geometry and potentially fixing unwanted off-target activity or metabolic liabilities associated with more flexible analogs .

Late-Stage Functionalization (LSF) in Lead Optimization

As the core dihydropyrrole ring contains an amine and the cyclobutane provides a potential point for metabolic soft-spot installation, this compound can serve as a versatile late-stage intermediate. The methodology supported by the 2023 Organic Letters publication suggests that the core can be efficiently accessed and then diversified, enabling rapid exploration of structure-activity relationships around the spirocyclic core [1].

Quote Request

Request a Quote for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.